molecular formula C22H20O8 B1678967 Podophyllotoxone CAS No. 477-49-6

Podophyllotoxone

Cat. No.: B1678967
CAS No.: 477-49-6
M. Wt: 412.4 g/mol
InChI Key: ISCQYPPCSYRZOT-BKTGTZMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Podophyllotoxone, also known as PTOX, primarily targets tubulin and DNA topoisomerase II . Tubulin is a protein that is crucial for the formation of the cell’s cytoskeleton, while DNA topoisomerase II is an enzyme that alters the topologic states of DNA during transcription. These targets play a significant role in cell division and DNA replication, respectively .

Mode of Action

PTOX and its derivatives exhibit significant anticancer effects by inhibiting tubulin and DNA topoisomerase II . This inhibition leads to cell cycle arrest and DNA breakage . Specifically, PTOX binds to the β-subset of microtubulin at the colchicine site and potently inhibits the microtubule assembly . This results in the arrest of the cell cycle at the G2/M phase .

Biochemical Pathways

The inhibition of tubulin and DNA topoisomerase II by PTOX affects several biochemical pathways. It induces cell cycle G2/M arrest and DNA/RNA breaks . Furthermore, PTOX can trigger apoptotic pathways (including caspase-3, -8, and -9 pathway) and activate pro-apoptotic ER stress pathways (increasing the expression levels of BiP, CHOP, IRE1-α, phosphorylated PERK, and phosphorylated JNK) .

Pharmacokinetics

PTOX and its naturally occurring congeners have low bioavailability . This is one of the major limitations of PTOX, along with systemic toxicity and drug resistance . Therefore, numerous PTOX derivatives have been developed to address these issues .

Result of Action

The molecular and cellular effects of PTOX’s action are significant. By inhibiting tubulin and DNA topoisomerase II, PTOX induces cell cycle arrest and DNA breakage . This leads to the death of cancer cells. Moreover, PTOX derivatives have selective high toxicity against various drug-resistant tumor cells .

Action Environment

The action, efficacy, and stability of PTOX can be influenced by environmental factors. It is known that PTOX derivatives can reduce the expression of proteins that regulate the tumor microenvironment (e.g., VEGF-A, STAT-3, ERK1/2, ERK-p, etc.), suggesting that these derivatives may affect tumor angiogenesis and invasion .

Properties

IUPAC Name

(5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCQYPPCSYRZOT-BKTGTZMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963905
Record name 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-49-6
Record name Podophyllotoxone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5aR-(5aα,8aβ,9α)]-5a,6,8a,9-Tetrahydro-9-(3,4,5-trimethoxyphenyl)-furo[3â??,4â??:6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Podophyllotoxone
Reactant of Route 2
Reactant of Route 2
Podophyllotoxone
Reactant of Route 3
Reactant of Route 3
Podophyllotoxone
Reactant of Route 4
Podophyllotoxone
Reactant of Route 5
Podophyllotoxone
Reactant of Route 6
Podophyllotoxone
Customer
Q & A

ANone: Podophyllotoxone has the molecular formula [C22H20O8] [] and a molecular weight of 412.39 g/mol.

ANone: Yes, researchers have reported [13C NMR chemical shifts] [] for this compound and several of its derivatives. Additionally, [X-ray analysis] [] has been used to determine its crystal structure, revealing details about its conformation and intermolecular interactions.

ANone: Research indicates that modifications to the hydroaromatic ring of this compound can influence its biological activity. For example, the synthesis of podophyllohomotoxone and (4-spirooxymethylene)-desoxypodophyllotoxin from this compound, achieved through reactions with nitrosomethyl urea and S,S-dimethyl-N-(p-toluenesulphenyl) sulfoximine respectively, highlights the possibility of altering the compound's structure and potentially its activity [].

ANone: Yes, C-4 carbon-substituted analogues of podophyllotoxin have been synthesized from this compound, with some 4'-dimethylated derivatives showing promising in vitro antitumor activity. These derivatives exhibited equal activity against the human colon cell line HT116 and two multidrug-resistant cell lines [].

ANone: Research shows that several pinacol derivatives of podophyllotoxins, synthesized via reductive cross-coupling of this compound with aldehydes and ketones, retain antimitotic activity. Notably, compounds with a 7β-OH configuration in the epipodopinacol series exhibited potent inhibition of tubulin polymerization, similar to podophyllotoxin [].

ANone: While this compound itself may not be a catalyst, its unique structure with hydridic character at the C8 and C8' positions allows for interesting reactivity. For instance, an [I2-DMSO catalytic manifold] [] leverages this property to achieve green and selective dehydrogenative aromatization of this compound, leading to valuable dehydropodophyllotoxin derivatives.

ANone: A study using a chick chorioallantoic membrane (CAM) model showed that this compound did not exhibit significant antiangiogenic effects compared to other podophyllotoxin derivatives like deoxypodophyllotoxin, ketopicropodophyllotoxin, picropodophyllotoxin, and podophyllotoxin [].

ANone: Research suggests that this compound exhibits inhibitory activity against human cancer cells, specifically human prostate cancer cells. Further investigation is needed to determine its mechanism of action and potential therapeutic applications [].

ANone: A study utilizing "quantity-weight-evidence" network toxicology identified this compound as one of the potential toxic components in the ethanol extract of Dysosma versipellis. This research suggests that this compound might contribute to hepatotoxicity by potentially interacting with specific targets and pathways [].

ANone: Yes, this compound was first discovered as a natural product in Podophyllum hexandrum (Indian Podophyllum) []. It has also been identified in Podophyllum peltatum (American Podophyllum) and other Podophyllum species []. Additionally, this compound has been found in plants belonging to the genus Dysosma, including D. aurantiocaulis, D. pleianthum [, ], and D. tsayuensis [].

ANone: While the exact biosynthetic pathway of this compound is still under investigation, chemometric analysis suggests a [positive correlation between this compound and both podophyllotoxin and demethylpodophyllotoxin]. This finding indicates a possible similarity in their biosynthetic pathways [].

ANone: [High-performance thin-layer chromatography (HPTLC) with densitometry] [] and [high-performance liquid chromatography coupled with UV detection (HPLC-UV)] [] are commonly employed techniques for the quantitative analysis of this compound in plant materials. These methods offer good sensitivity and selectivity for the determination of this compound and other lignans in complex matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.